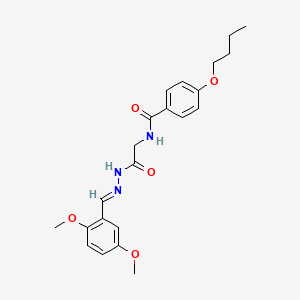

(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Description

The compound (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide (CAS: 391878-14-1) is a hydrazone derivative featuring a benzamide core substituted with a butoxy group at the 4-position. The structure includes a hydrazinyl-oxoethyl linker connected to a 2,5-dimethoxybenzylidene moiety. Its molecular formula is C₂₂H₂₇N₃O₅, with a molecular weight of 413.47 g/mol and a monoisotopic mass of 413.195071 Da .

Properties

IUPAC Name |

4-butoxy-N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-4-5-12-30-18-8-6-16(7-9-18)22(27)23-15-21(26)25-24-14-17-13-19(28-2)10-11-20(17)29-3/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,23,27)(H,25,26)/b24-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFUDBBSUYMCMA-ZVHZXABRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves a multi-step process:

Formation of the hydrazone intermediate: The reaction between 2,5-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

Acylation: The hydrazone intermediate is then acylated with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The dimethoxybenzylidene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The butoxy chain in the target compound increases lipophilicity (logP ≈ 3.5 predicted), favoring membrane permeability over shorter alkoxy chains .

- Heterocyclic Modifications : Thiazole-containing analogues (e.g., 3m in ) introduce rigidity and π-π interactions, which may enhance target affinity but reduce synthetic yield (66% for 3m vs. 70–78% for urea derivatives in ).

Physical and Spectroscopic Properties

Analysis :

- The absence of melting point data for the target compound limits direct comparison, but analogues with methoxy groups (e.g., 3m, 4k) generally exhibit higher melting points (>160°C) due to crystalline packing enhanced by polar substituents.

- ¹H-NMR signals for methoxy groups (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.5–8.5 ppm) are consistent across dimethoxy-containing compounds .

Biological Activity

(E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic compound that belongs to a class of hydrazone derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in the fields of diabetes management and cancer treatment. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Research indicates that the biological activity of this compound may be attributed to its ability to modulate cellular pathways involved in stress responses. Specifically, it has been shown to exert protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, a critical factor in the development of Type 2 Diabetes Mellitus (T2DM).

Key Findings:

- The compound exhibits significant β-cell protective activity against ER stress-induced apoptosis, with an effective concentration (EC50) as low as 0.1 μM .

- It acts by upregulating the expression of chaperone proteins that assist in protein folding and degradation processes within the ER .

Biological Activity Data

The following table summarizes the biological activities and relevant data for this compound:

| Activity | Value | Reference |

|---|---|---|

| EC50 for β-cell protection | 0.1 ± 0.01 μM | |

| Maximum activity | 100% | |

| Solubility | Improved compared to analogs |

Case Studies

- Diabetes Research : In a study focusing on pancreatic β-cells, it was demonstrated that this compound significantly reduces cell death induced by ER stress. The results indicated that modifications in the chemical structure could enhance its protective effects against glucose toxicity and apoptosis .

- Cancer Therapy Potential : Preliminary investigations suggest that hydrazone derivatives like this compound may exhibit anticancer properties through inhibition of tumor cell proliferation and induction of apoptosis. However, further studies are required to elucidate these effects comprehensively.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific functional groups on the hydrazone backbone are crucial for its biological activity. Notably:

- The presence of methoxy groups on the benzylidene moiety enhances solubility and biological efficacy.

- Variations in alkyl chain length (e.g., butoxy vs. longer chains) influence both solubility and interaction with target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-butoxy-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide?

- Methodology :

- Step 1 : Condensation of 4-butoxybenzoyl chloride with ethylenediamine to form the oxoethyl backbone.

- Step 2 : Hydrazone formation via reaction of the hydrazinyl group with 2,5-dimethoxybenzaldehyde under reflux in ethanol (80°C, 6–8 hours) .

- Step 3 : Purification via recrystallization using methanol/water (3:1 ratio) to achieve >90% purity .

- Critical parameters : pH control (6.5–7.5) during condensation to prevent side reactions; inert atmosphere (N₂) to avoid oxidation .

Q. How is the compound characterized structurally and spectroscopically?

- Techniques :

- NMR : ¹H and ¹³C NMR to confirm hydrazone (E)-configuration (δ 8.2–8.5 ppm for imine proton) and methoxy groups (δ 3.8–3.9 ppm) .

- IR : Stretching bands at 1660–1680 cm⁻¹ (C=O of amide) and 1590–1600 cm⁻¹ (C=N of hydrazone) .

- X-ray crystallography : Resolves spatial arrangement; hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Q. What common chemical reactions does this compound undergo?

- Reactions :

- Hydrolysis : Acidic (HCl, 60°C) or basic (NaOH, 50°C) conditions cleave the hydrazone bond, yielding 2,5-dimethoxybenzaldehyde and hydrazine derivatives .

- Reduction : NaBH₄ selectively reduces the hydrazone to a hydrazine without affecting the methoxy groups .

- Metal chelation : Forms complexes with transition metals (e.g., Cu²⁺, V⁴⁺) via the hydrazinyl and carbonyl groups, enhancing bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

- Approach :

- Modify substituents : Replace 2,5-dimethoxy with electron-withdrawing groups (e.g., Cl) to enhance antimicrobial activity .

- Steric effects : Introduce bulkier groups (e.g., phenoxy) to improve binding to hydrophobic enzyme pockets .

- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) across derivatives .

Q. How should researchers resolve contradictions in reported biological data?

- Case study : Discrepancies in IC₅₀ values for anticancer activity (e.g., 5–50 µM in different studies).

- Root cause : Variability in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum-free vs. serum-containing media) .

- Solution : Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS) and use positive controls (e.g., doxorubicin) .

Q. What computational methods predict binding interactions with biological targets?

- Workflow :

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Key residues: Lys745 (hydrogen bonding with carbonyl) .

- MD simulations : GROMACS to assess stability of the compound-protein complex over 100 ns .

- ADMET prediction : SwissADME to evaluate logP (2.8 ± 0.3) and bioavailability (Lipinski rule compliance) .

Q. How can reaction conditions be optimized for scale-up synthesis?

- Design of Experiments (DoE) :

- Variables : Solvent (DMF vs. ethanol), catalyst (p-toluenesulfonic acid vs. none), temperature (60–100°C).

- Response : Yield (%) and purity (HPLC).

- Optimal conditions : Ethanol, 80°C, 0.5 mol% catalyst (yield: 92%, purity: 98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.